molecular formula C10H12INS B12117437 N-(3-iodophenyl)thiolan-3-amine

N-(3-iodophenyl)thiolan-3-amine

Cat. No.: B12117437
M. Wt: 305.18 g/mol
InChI Key: WBPIDSWPOMIJMU-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)thiolan-3-amine is an organic compound with the molecular formula C10H12INS. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiolan-3-amine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)thiolan-3-amine typically involves the N-arylation of thiolan-3-amine with 3-iodophenyl halides. One common method is the transition metal-free coupling reaction, which utilizes sodium hydride as a base and o-diiodoarene as an aryne precursor . This reaction can be conducted in a simple vial without the need for strictly anhydrous reagents or an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)thiolan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiolan-3-amine moiety.

Scientific Research Applications

N-(3-iodophenyl)thiolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiolan-3-amine moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-iodophenyl)thiolan-3-amine is unique due to the presence of both an iodine atom and a thiolan-3-amine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(3-iodophenyl)thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its thiolane ring structure, which contributes to its reactivity and interaction with biological targets. The presence of the iodine atom enhances the lipophilicity of the molecule, potentially influencing its bioavailability and pharmacokinetic properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives containing thiolane structures have shown promising results in scavenging free radicals, as demonstrated by their performance in DPPH radical scavenging assays. Such activity is crucial for mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. Studies utilizing cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have shown that these compounds can induce cytotoxic effects. The mechanism often involves the modulation of apoptosis pathways, leading to increased cell death in cancerous cells . For example, one study reported that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown activity against enzymes related to inflammation and cancer progression, such as COX-2 and LDHA. The inhibition of these enzymes can contribute to reduced tumor growth and metastasis, making this compound a candidate for further development in cancer therapy .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Antioxidant Studies : In vitro assays demonstrated that derivatives could scavenge DPPH radicals more effectively than ascorbic acid, suggesting a robust antioxidant capacity.
  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines with results indicating significant cytotoxic effects. For instance, derivatives showed IC50 values indicating higher potency compared to traditional chemotherapeutics like cisplatin .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, supporting experimental findings regarding their anticancer potential .

Summary Table of Biological Activities

Activity Mechanism Reference
AntioxidantDPPH radical scavenging
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of COX-2 and LDHA

Properties

Molecular Formula

C10H12INS

Molecular Weight

305.18 g/mol

IUPAC Name

N-(3-iodophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2

InChI Key

WBPIDSWPOMIJMU-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=CC=C2)I

Origin of Product

United States

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